molecular formula C10H12NaO2 B14117996 CID 57359302

CID 57359302

Cat. No.: B14117996
M. Wt: 187.19 g/mol
InChI Key: XKOHIWVZKSEQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sodium phenylbutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid.

    Reduction: It can be reduced to form phenylbutanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: Phenylbutanol.

    Substitution: Various phenylbutyrate derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Glycerol phenylbutyrate (Ravicti): Another compound used to treat urea cycle disorders. It is a prodrug that is metabolized to phenylbutyrate.

    Phenylbutyric acid: The parent compound of sodium phenylbutyrate, used in similar applications.

Uniqueness: Sodium phenylbutyrate is unique due to its dual role as a nitrogen scavenger and a histone deacetylase inhibitor. This dual functionality makes it a valuable compound in both medical and research settings .

Properties

Molecular Formula

C10H12NaO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C10H12O2.Na/c1-2-6-10(11)12-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;

InChI Key

XKOHIWVZKSEQHP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1.[Na]

Origin of Product

United States

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